2,2-Difluorocyclohexan-1-amine formate
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Overview
Description
2,2-Difluorocyclohexan-1-amine formate is a chemical compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and an amine group. The formate group is attached to the amine, making it a formate salt. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclohexan-1-amine formate typically involves the fluorination of cyclohexanone followed by reductive amination. The process begins with the fluorination of cyclohexanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The resulting 2,2-difluorocyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. The final step involves the formation of the formate salt by reacting the amine with formic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorocyclohexan-1-amine formate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding cyclohexylamine.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexylamine.
Substitution: Hydroxyl or alkyl-substituted cyclohexylamines.
Scientific Research Applications
2,2-Difluorocyclohexan-1-amine formate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclohexan-1-amine formate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorocyclohexan-1-amine hydrochloride: Similar structure but with a hydrochloride salt instead of formate.
4,4-Difluorocyclohexanamine: Another fluorinated amine with fluorine atoms at different positions on the cyclohexane ring.
Uniqueness
2,2-Difluorocyclohexan-1-amine formate is unique due to the specific positioning of the fluorine atoms and the formate salt, which confer distinct chemical and biological properties. These properties include increased stability, reactivity, and potential bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H13F2NO2 |
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Molecular Weight |
181.18 g/mol |
IUPAC Name |
2,2-difluorocyclohexan-1-amine;formic acid |
InChI |
InChI=1S/C6H11F2N.CH2O2/c7-6(8)4-2-1-3-5(6)9;2-1-3/h5H,1-4,9H2;1H,(H,2,3) |
InChI Key |
SSBLOLSYTKKNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)(F)F.C(=O)O |
Origin of Product |
United States |
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